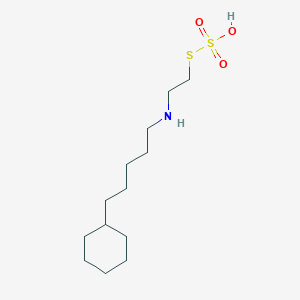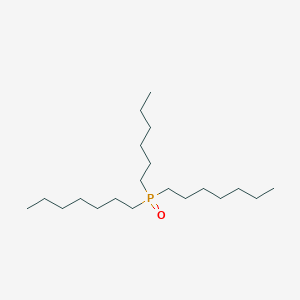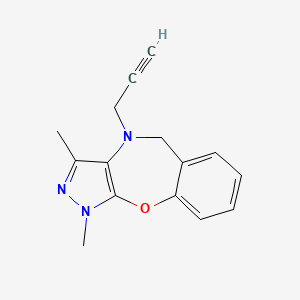
Propane, 1,1,2,3-tetrachloro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,1,2,3-tetrachloro-2-methyl- is a chlorinated hydrocarbon with the molecular formula C₄H₆Cl₄ and a molecular weight of 195.902 g/mol It is a derivative of propane where four hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane, 1,1,2,3-tetrachloro-2-methyl- can be synthesized through the chlorination of 2-methylpropane. The process involves the substitution of hydrogen atoms with chlorine atoms under controlled conditions. The chlorination reaction is typically carried out at temperatures ranging from 60 to 70°C without the use of a catalyst . The reaction yields a mixture of chlorinated products, which are then separated and purified through distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of propane, 1,1,2,3-tetrachloro-2-methyl- involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 2-methylpropane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield and purity of the product. The crude product is then subjected to distillation and other purification techniques to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1,1,2,3-tetrachloro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂). These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Products include less chlorinated hydrocarbons.
Oxidation Reactions: Products include more oxidized compounds such as alcohols, aldehydes, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Propane, 1,1,2,3-tetrachloro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of propane, 1,1,2,3-tetrachloro-2-methyl- involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of adducts. These interactions can affect the function of enzymes, proteins, and other cellular components, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane, 1,1,1,3-tetrachloro-: Another chlorinated derivative of propane with a different substitution pattern.
Propane, 1,2,3-trichloro-2-methyl-: A related compound with three chlorine atoms and one methyl group.
Uniqueness
Propane, 1,1,2,3-tetrachloro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four chlorine atoms and one methyl group in specific positions allows for unique interactions and reactions compared to other chlorinated hydrocarbons. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
18963-01-4 |
|---|---|
Molekularformel |
C4H6Cl4 |
Molekulargewicht |
195.9 g/mol |
IUPAC-Name |
1,1,2,3-tetrachloro-2-methylpropane |
InChI |
InChI=1S/C4H6Cl4/c1-4(8,2-5)3(6)7/h3H,2H2,1H3 |
InChI-Schlüssel |
WAURADWXPYHJJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)






![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)


![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
